molecular formula C27H23N3O6 B11634819 (5Z)-1-(furan-2-ylmethyl)-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(furan-2-ylmethyl)-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11634819
M. Wt: 485.5 g/mol
InChI Key: UARFNWNBJQDIFW-HAHDFKILSA-N
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Description

The compound (5Z)-1-[(furan-2-yl)methyl]-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, an indole moiety, and a diazinane trione core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-[(furan-2-yl)methyl]-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent under basic conditions.

    Synthesis of the indole derivative: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling of the furan and indole intermediates: This step involves the formation of a carbon-carbon bond between the furan-2-ylmethyl group and the indole derivative, typically using a palladium-catalyzed cross-coupling reaction.

    Formation of the diazinane trione core: The final step involves the cyclization of the intermediate product to form the diazinane trione core, which can be achieved through a condensation reaction under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-1-[(furan-2-yl)methyl]-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazinane-2,4,6-trione can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The indole moiety can be reduced to form an indoline derivative.

    Substitution: The methoxy group on the phenoxy ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of indoline derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or neurological disorders.

    Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-1-[(furan-2-yl)methyl]-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazinane-2,4,6-trione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to downstream effects on cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-1-[(furan-2-yl)methyl]-5-({1-[2-(4-hydroxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazinane-2,4,6-trione: Similar structure with a hydroxy group instead of a methoxy group.

    (5Z)-1-[(furan-2-yl)methyl]-5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazinane-2,4,6-trione: Similar structure with a chloro group instead of a methoxy group.

Uniqueness

The unique combination of the furan, indole, and diazinane trione moieties in (5Z)-1-[(furan-2-yl)methyl]-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazinane-2,4,6-trione sets it apart from other similar compounds. This unique structure may confer specific bioactivity or chemical reactivity that is not observed in other compounds with similar functional groups.

Properties

Molecular Formula

C27H23N3O6

Molecular Weight

485.5 g/mol

IUPAC Name

(5Z)-1-(furan-2-ylmethyl)-5-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H23N3O6/c1-34-19-8-10-20(11-9-19)36-14-12-29-16-18(22-6-2-3-7-24(22)29)15-23-25(31)28-27(33)30(26(23)32)17-21-5-4-13-35-21/h2-11,13,15-16H,12,14,17H2,1H3,(H,28,31,33)/b23-15-

InChI Key

UARFNWNBJQDIFW-HAHDFKILSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=O)N(C4=O)CC5=CC=CO5

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5

Origin of Product

United States

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